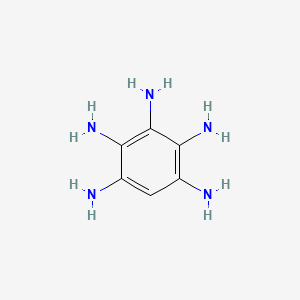
Benzene-1,2,3,4,5-pentamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5-Benzenepentamine is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with five amine groups at the 1, 2, 3, 4, and 5 positions
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3,4,5-Benzenepentamine can be synthesized through several methods. One common approach involves the nitration of benzene to form nitrobenzene, followed by reduction to aniline. Subsequent nitration and reduction steps can introduce additional amine groups. Another method involves the direct amination of benzene using ammonia and a suitable catalyst under high pressure and temperature .
Industrial Production Methods: Industrial production of 1,2,3,4,5-benzenepentamine typically involves multi-step synthesis processes. These processes often start with benzene as the base material, followed by sequential nitration and reduction reactions to introduce the amine groups. Catalysts such as palladium or platinum are commonly used to facilitate these reactions .
化学反応の分析
Types of Reactions: 1,2,3,4,5-Benzenepentamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine groups or reduce any oxidized forms back to the amine state.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted aromatic compounds .
科学的研究の応用
1,2,3,4,5-Benzenepentamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 1,2,3,4,5-benzenepentamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects .
類似化合物との比較
Aniline (C₆H₅NH₂): A simpler aromatic amine with a single amine group.
1,2,3,4-Tetraaminobenzene: A compound with four amine groups on the benzene ring.
1,2,3,4,5,6-Hexaminebenzene: A compound with six amine groups on the benzene ring
Uniqueness: 1,2,3,4,5-Benzenepentamine is unique due to its specific arrangement of five amine groups, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
特性
CAS番号 |
608-97-9 |
|---|---|
分子式 |
C6H11N5 |
分子量 |
153.19 g/mol |
IUPAC名 |
benzene-1,2,3,4,5-pentamine |
InChI |
InChI=1S/C6H11N5/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,7-11H2 |
InChIキー |
YAEGJXCMJSSJQT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1N)N)N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















